molecular formula C10H12BClNO B12517126 {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl CAS No. 718642-20-7

{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl

Cat. No.: B12517126
CAS No.: 718642-20-7
M. Wt: 208.47 g/mol
InChI Key: WSLVDPQJSZBZIN-UHFFFAOYSA-N
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Description

The compound {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl is an organoboron compound characterized by the presence of a boron atom bonded to a hydroxy group and a vinyl group substituted with a 3-chloro-4-(dimethylamino)phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl typically involves the following steps:

    Formation of the Vinylboronate Ester: The initial step involves the reaction of a suitable vinylboronate ester with a halogenated aromatic compound. This can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Introduction of the Hydroxy Group: The vinylboronate ester is then hydrolyzed to introduce the hydroxy group, forming the desired this compound compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, followed by hydrolysis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

    Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl serves as a versatile building block for the construction of complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used as a precursor for the synthesis of boron-containing drugs, which are known for their therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In materials science, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with other elements.

Mechanism of Action

The mechanism by which {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity. This interaction can affect signaling pathways and enzyme activities, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(methoxy)boranyl
  • {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(fluoro)boranyl
  • {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(methyl)boranyl

Uniqueness

The presence of the hydroxy group in {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl distinguishes it from its analogs, providing unique reactivity and interaction profiles. This hydroxy group enhances its solubility in aqueous media and allows for additional functionalization, making it a more versatile compound in various applications.

Properties

CAS No.

718642-20-7

Molecular Formula

C10H12BClNO

Molecular Weight

208.47 g/mol

InChI

InChI=1S/C10H12BClNO/c1-13(2)10-4-3-8(5-6-11-14)7-9(10)12/h3-7,14H,1-2H3

InChI Key

WSLVDPQJSZBZIN-UHFFFAOYSA-N

Canonical SMILES

[B](C=CC1=CC(=C(C=C1)N(C)C)Cl)O

Origin of Product

United States

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